Muraglitazar metabolite M2
Description
Structure
2D Structure
Properties
CAS No. |
1222629-40-4 |
|---|---|
Molecular Formula |
C28H26N2O8 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O8/c1-18-24(29-27(36-18)20-5-3-2-4-6-20)15-26(34)37-22-11-7-19(8-12-22)16-30(17-25(32)33)28(35)38-23-13-9-21(31)10-14-23/h2-14,26,31,34H,15-17H2,1H3,(H,32,33) |
InChI Key |
HLEBRMGWUUFGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(O)OC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Structural Elucidation and Definitive Identification of Muraglitazar Metabolite M2
Nomenclature and Structural Characteristics
The naming and structural description of a metabolite are based on its relationship to the parent drug and the specific chemical modifications it has undergone.
Common Academic Nomenclature: "Muraglitazar Metabolite M2"
In scientific literature and metabolic studies, the compound is commonly referred to as "this compound". nih.gov This standardized naming convention is used to catalogue the various metabolites detected following the administration of the parent drug, muraglitazar (B1676866). It is one of several metabolites identified, with studies revealing a range of metabolic products labeled from M1 to M16 in human samples. nih.gov
Oxidative Transformation Description: "O-demethyl hydroxy muraglitazar"
The chemical name that describes the biotransformation from the parent compound is "8-Hydroxy-O-demethyl muraglitazar". nih.gov This name indicates that the metabolite is formed through two distinct oxidative reactions: the removal of a methyl group (O-demethylation) and the addition of a hydroxyl group (hydroxylation). nih.govnih.gov These oxidative processes are common metabolic pathways for pharmaceutical compounds. nih.gov
Structural Framework of the Hydroxylated Metabolite
The structural framework of this compound is derived from the parent muraglitazar molecule. The core structure is altered by the aforementioned O-demethylation and hydroxylation. The precise IUPAC name for this structure is 2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid. nih.gov This transformation results in a distinct chemical entity with a unique molecular formula and weight. nih.gov
Table 1: Structural Characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₆N₂O₈ | nih.gov |
| Molecular Weight | 518.5 g/mol | nih.gov |
| Monoisotopic Mass | 518.16891579 Da | nih.gov |
| IUPAC Name | 2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid | nih.gov |
Advanced Analytical Methodologies for Structural Confirmation
Confirming the exact structure of a metabolite, especially when present in low concentrations within complex biological matrices, requires sophisticated analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools in this process. researchgate.netmdpi.com
Application of High-Resolution Mass Spectrometry for Elucidation
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a primary technique for detecting and identifying drug metabolites. nih.gov In the analysis of muraglitazar metabolites, LC-MS/MS was essential due to the low concentrations of the metabolites in human plasma, urine, and feces, which precluded direct identification. nih.gov
The methodology involves:
Separation: Metabolites are first separated from other components in the biological sample using high-performance liquid chromatography (HPLC).
Ionization and Mass Analysis: The separated compounds are ionized and their mass-to-charge ratio (m/z) is measured with high accuracy. HRMS provides an exact mass measurement, which allows for the determination of the elemental composition of the metabolite.
Fragmentation: Tandem mass spectrometry (MS/MS) is then used to fragment the ionized metabolite. The resulting fragmentation pattern is unique to the molecule's structure and provides evidence for the specific locations of structural modifications, such as the added hydroxyl group and the demethylated site.
For muraglitazar, the comparison of retention times and MS/MS properties of human metabolites with those produced by microbial bioreactors helped confirm their identities. nih.gov
Role of Nuclear Magnetic Resonance Spectroscopy in Structural Assignment
While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive assignment of a complete chemical structure. researchgate.net NMR analysis provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) in a molecule, allowing for the unambiguous determination of its atomic connectivity and stereochemistry. frontiersin.org
Due to the low endogenous levels of metabolites like M2 in human samples, obtaining sufficient quantities for NMR analysis is a significant challenge. nih.gov To overcome this, researchers utilized microbial bioreactors. Certain microbial strains, such as Cunninghamella elegans and Saccharopolyspora hirsuta, were found to produce muraglitazar metabolites that were chemically identical to those found in humans. nih.gov This biotransformation process yielded larger, isolatable quantities of the metabolites. These isolated samples were then subjected to NMR analysis to confirm the precise structure that had been tentatively identified by mass spectrometry. nih.govscispace.com
Table 2: Analytical Techniques for Structural Confirmation
| Technique | Role in Identification | Key Findings |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass and elemental composition. Tandem MS (MS/MS) reveals fragmentation patterns for structural clues. | Confirmed the molecular formula and the nature of the metabolic transformations (hydroxylation and O-demethylation). nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise 3D structure and connectivity of atoms in the molecule. | Unambiguously confirmed the structural assignment of metabolites produced in scalable microbial cultures, which were shown to be identical to human metabolites. nih.govscispace.com |
Detailed Stereochemical Analysis of this compound Remains Undisclosed in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific stereochemical characteristics of this compound. While the existence of this metabolite is documented as a product of the oxidative metabolism of the parent compound, Muraglitazar, specific details concerning its three-dimensional structure, particularly its racemic nature and the configuration of its stereocenters, are not described in the available scientific domain.
Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist that underwent clinical development. nih.gov The metabolism of Muraglitazar is extensive, with multiple metabolites having been identified. scispace.comnih.gov One of these, designated as M2, is a monohydroxylated derivative of the parent drug. scispace.com Spectrometric analyses have indicated that the hydroxylation in M2, along with other monohydroxylated metabolites, occurs on the oxazole-ring side of the molecule. scispace.com
However, the introduction of a hydroxyl group creates a new chiral center in the molecule. The specific stereochemical outcome of this metabolic process—whether it produces a single enantiomer or a racemic mixture of M2—has not been elucidated in the reviewed literature. Consequently, there is no available information on any analytical studies, such as chiral chromatography or stereospecific synthesis, that would confirm the racemic nature of this compound.
Similarly, a detailed analysis of the defined stereocenters of M2 is not present in the accessible research. Such an analysis would typically involve advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography on isolated and purified stereoisomers. While these techniques have been used for the general structural elucidation of Muraglitazar metabolites, the specific focus on the stereochemistry of M2 is absent from the published findings. nih.gov The PubChem database entry for this compound provides its chemical structure without specifying the stereochemistry at the newly formed chiral center, which is common when such information has not been experimentally determined or reported. nih.gov
Compound Names
| Compound Name |
| Muraglitazar |
| This compound |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H26N2O8 | PubChem nih.gov |
| Molecular Weight | 518.5 g/mol | PubChem nih.gov |
| IUPAC Name | 2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid | PubChem nih.gov |
| Synonyms | 8-Hydroxy-O-demethyl muraglitazar | PubChem nih.gov |
| Metabolic Reaction | Monohydroxylation | Inferred from scispace.com |
Enzymatic Pathways and Biotransformation Mechanisms of Muraglitazar Metabolite M2 Formation
Phase I Metabolic Reactions Driving Muraglitazar (B1676866) Metabolite M2 Formation
The initial and rate-limiting step in the formation of Muraglitazar metabolite M2 involves Phase I metabolic reactions. These nonsynthetic reactions introduce or expose functional groups on the parent muraglitazar molecule, preparing it for further metabolic processing or excretion. The principal Phase I reactions involved in the generation of metabolite M2 are oxidation reactions, specifically O-demethylation and hydroxylation. These processes are primarily mediated by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes.
Cytochrome P450 Enzyme System Involvement
The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the oxidative metabolism of a vast array of xenobiotics, including muraglitazar. The formation of the M2 metabolite is a direct result of the catalytic activity of specific CYP isozymes.
| Cytochrome P450 Enzyme | Contribution to this compound Formation |
|---|---|
| CYP3A4 | Major contributor |
| CYP1A2 | Significant contributor |
| CYP2C8 | Not reported as a major contributor to M2 formation |
| CYP2C9 | Not reported as a major contributor to M2 formation |
| CYP2C19 | Not reported as a major contributor to M2 formation |
| CYP2D6 | Not reported as a major contributor to M2 formation |
The formation of the this compound involves O-demethylation, a specific type of metabolic reaction. This process entails the removal of a methyl group from a methoxy (B1213986) moiety on the muraglitazar molecule, which is then replaced by a hydroxyl group. This biotransformation is a key step in the generation of the M2 metabolite. The specificity of this reaction is dictated by the active site of the involved cytochrome P450 enzymes, primarily CYP3A4 and to a significant extent CYP1A2, which are capable of binding muraglitazar in an orientation that facilitates the cleavage of the O-methyl bond.
In addition to O-demethylation, hydroxylation reactions are a prominent feature of muraglitazar metabolism. This process involves the introduction of a hydroxyl (-OH) group onto the muraglitazar molecule. While hydroxylation occurs at various positions on the parent compound to form different metabolites, the specific hydroxylation events leading to the M2 structure are catalyzed with a degree of specificity by the aforementioned CYP enzymes. The regioselectivity of the hydroxylation is determined by the specific CYP isoform involved, with CYP3A4 playing a major role in the oxidative pathways.
Cofactor Requirements for In Vitro Formation (e.g., NADPH in Human Liver Microsomes)
The catalytic activity of the cytochrome P450 enzyme system is dependent on the presence of essential cofactors. In vitro studies utilizing human liver microsomes (HLMs) as a model system for hepatic metabolism have demonstrated that the formation of muraglitazar metabolites, including M2, is critically dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.net
Comparative Metabolic Profiling of Muraglitazar Metabolite M2 Across Species
In Vitro Species-Specific Formation and Abundance
In vitro studies using liver tissues are crucial for elucidating the primary metabolic pathways of a drug candidate. For muraglitazar (B1676866), these studies have involved subcellular fractions like microsomes and whole liver cells known as hepatocytes.
In human liver microsomes and hepatocytes, muraglitazar undergoes extensive metabolism. The primary metabolic pathways identified in humans include acyl-glucuronidation, aliphatic/aryl hydroxylation, and O-demethylation researchgate.net. Muraglitazar metabolite M2 is part of a series of metabolites, designated M1 through M21, that were previously identified in studies involving human, monkey, and rat systems nih.gov. These biotransformations indicate that the parent compound is significantly altered by metabolic enzymes present in human liver cells aminer.org.
Comparative in vitro studies have been conducted using hepatocytes from mice, rats, monkeys, and humans doi.org. These investigations reveal both qualitative similarities and notable differences in metabolite formation across species.
Metabolites M1 through M21, which includes M2, were identified in in vitro systems derived from humans, monkeys, and rats nih.gov. This suggests a shared metabolic pathway among these species. However, studies in mouse hepatocytes and bile samples revealed several unique metabolites not observed in humans, monkeys, or rats nih.gov. These unique murine biotransformation pathways include the formation of taurine (B1682933) and glutathione (B108866) conjugates nih.gov.
Table 1: In Vitro Qualitative Comparison of Muraglitazar Metabolite Groups Across Species
| Metabolite Group | Human | Monkey | Rat | Mouse |
|---|---|---|---|---|
| M1-M21 (Includes M2) | ✔ | ✔ | ✔ | ✔ |
| Taurine Conjugates | ✘ | ✘ | ✘ | ✔ |
| Glutathione Conjugates | ✘ | ✘ | ✘ | ✔ |
| Oxazole-Ring-Opened | ✘ | ✘ | ✘ | ✔ |
Data derived from studies on metabolites identified in various species nih.gov.
In Vivo Metabolite Profile Comparisons
In vivo studies provide a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion. For muraglitazar, these studies have demonstrated a high degree of qualitative similarity in its metabolic fate across several mammalian species.
Following oral administration, muraglitazar is rapidly absorbed and extensively metabolized in rats, dogs, monkeys, and humans aminer.orgnih.govresearchgate.net. The disposition and metabolic pathways are qualitatively similar across all these species doi.orgnih.govresearchgate.net. A key finding is that all metabolites observed in human plasma have also been detected in the plasma of rats, dogs, or monkeys aminer.orgnih.gov.
The parent drug, muraglitazar, is the most abundant component found in the plasma across all species studied aminer.orgnih.gov. Metabolites resulting from glucuronidation and oxidation are the major drug-related components found in bile, while the parent drug and its oxidative metabolites are the primary components in feces nih.govresearchgate.net. This indicates that muraglitazar and its metabolites, including M2, follow a similar excretion pattern involving biliary elimination nih.govresearchgate.net.
Table 2: Qualitative Presence of this compound in In Vivo Studies
| Species | Presence of Metabolite M2 |
|---|---|
| Human | ✔ |
| Monkey | ✔ |
| Rat | ✔ |
| Dog | ✔ |
This table reflects the qualitative similarity of metabolic pathways, where metabolites found in humans, including the M1-M21 group, are also present in animal models studied nih.govnih.gov.
Table of Compounds
| Compound Name |
|---|
| Muraglitazar |
| This compound |
| Taurine |
Pharmacological and Biological Activity of Muraglitazar Metabolite M2
Assessment of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism of Muraglitazar (B1676866) Metabolite M2
Muraglitazar metabolite M2 is an oxidative metabolite of Muraglitazar. Research into its pharmacological and biological activity has focused on its interaction with peroxisome proliferator-activated receptors (PPARs), specifically the α (alpha) and γ (gamma) subtypes. These receptors are crucial regulators of glucose and lipid metabolism.
Evaluation of PPARα/γ Activity Profile of this compound
Studies have shown that the metabolites of Muraglitazar, including M2, are generally characterized by a significantly diminished capacity to activate both PPARα and PPARγ receptors when compared to the parent compound. doi.orgnih.gov The metabolic process, which involves oxidation, results in a substantial reduction in the molecule's agonistic activity at these receptors. doi.orgnih.gov
Comparative Pharmacological Potency Relative to Parent Muraglitazar
For context, the parent compound, Muraglitazar, is a potent dual agonist of PPARα and PPARγ. Its activity has been quantified, demonstrating strong binding and activation of both receptor subtypes.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) |
|---|---|---|
| Muraglitazar | 320 | 110 |
The EC50 value represents the concentration of the compound required to elicit a half-maximal response, with lower values indicating greater potency. The data for Muraglitazar highlights its strong dual agonistic properties. In contrast, its metabolite M2 is significantly less potent, a result of the metabolic alterations to the parent molecule. doi.orgnih.gov
Analytical Methodologies for Muraglitazar Metabolite M2 Quantification and Profiling in Research Settings
Chromatographic Separation Techniques
Chromatographic techniques, particularly liquid chromatography, are fundamental to the analysis of drug metabolites. They serve the crucial purpose of separating the metabolite of interest from the parent drug, other metabolites, and endogenous components within a biological matrix, such as plasma, urine, or feces. rsc.org
High-performance liquid chromatography (HPLC) is a cornerstone for the separation of muraglitazar (B1676866) and its metabolites. nih.gov In studies analyzing the metabolic profile of muraglitazar, reversed-phase HPLC is commonly employed. This technique typically utilizes a C18 stationary phase, which effectively separates compounds based on their hydrophobicity. nih.gov
For the separation of muraglitazar and its related substances, an isocratic mobile phase system has been successfully used. nih.gov An example of such a system consists of a mixture of acetonitrile (B52724) and formic acid in water, which allows for the effective chromatographic separation of the parent compound and, by extension, its metabolites like M2. nih.gov The HPLC radiochromatographic profiles of urine from rats have shown the presence of M2 as a prominent urinary metabolite. researchgate.net Similarly, M2 was also identified as a prominent radioactive peak in rat feces. researchgate.net The retention time of M2 in the specific HPLC system allows for its initial identification and separation from other components before subsequent detection and quantification. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | BDS Hypersil C18 (2 x 50 mm, 3 µm) | nih.gov |
| Mobile Phase | Isocratic: 90% A (acetonitrile: 0.1% formic acid, 50:50 v/v) and 10% B (acetonitrile: 0.1% formic acid, 95:5 v/v) | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Detection | UV, Mass Spectrometry, Radiodetection | nih.govresearchgate.net |
Chirality is a significant phenomenon in pharmacology, as enantiomers of a drug or its metabolites can exhibit different physiological activities. nih.gov While specific studies on the enantioselective separation of Muraglitazar metabolite M2 are not detailed in the provided context, general approaches for the chiral separation of drug metabolites are well-established. Enantioselective separation plays a crucial role in understanding the distribution and function of chiral bioactive molecules. nih.gov
These methods typically involve the use of chiral stationary phases (CSPs) in HPLC columns. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the separation of a broad range of chiral compounds, including metabolites. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Capillary electrophoresis (CE) also presents a powerful alternative for chiral separations, offering high efficiency and low sample consumption. mdpi.com
Mass Spectrometry for Detection and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the detection and quantification of drug metabolites due to its high sensitivity and specificity. rsc.org When coupled with liquid chromatography, it provides a powerful platform for bioanalysis. lcms.cz
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of metabolites in complex biological samples. nih.govresearchgate.net Following chromatographic separation, the analyte enters the mass spectrometer.
For quantitative analysis, a specific and sensitive LC-MS method is developed. An assay for the parent drug, muraglitazar, utilized positive ion turbo-ion spray mass spectrometry in the selected ion monitoring (SIM) mode. nih.gov The mass spectrometer was programmed to admit the protonated molecules at specific mass-to-charge ratios (m/z), such as m/z 517.1 for muraglitazar. nih.gov A similar approach would be applied for metabolite M2, where the instrument would be tuned to detect the specific m/z of M2 and its fragments. The use of an internal standard is crucial for accurate quantification, compensating for variations during sample preparation and analysis. nih.gov
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of the parent ion of the metabolite, followed by its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern provides structural information that, along with high-resolution mass spectrometry for accurate mass measurement, helps in the definitive identification of the metabolite's structure. nih.gov This methodology was used to characterize the oxidative metabolites of muraglitazar. nih.gov
Radiochemical Tracing Techniques for Metabolic Studies
Radiolabeling is a powerful and widely used technique in drug metabolism studies to trace the fate of a drug and its metabolites in vivo and in vitro. researchgate.net Studies on muraglitazar's metabolism have extensively used carbon-14 (B1195169) ([14C]) labeled muraglitazar. nih.govresearchgate.netnih.gov
After administration of [14C]muraglitazar to test species, biological samples are collected and analyzed. nih.govnih.gov The HPLC eluent is passed through a radiodetector (LC/radiodetection) in addition to UV and MS detectors. nih.govresearchgate.net This allows for the creation of a radiochromatogram, which specifically shows the peaks corresponding to the drug and all its radiolabeled metabolites. The amount of radioactivity in each peak is proportional to the concentration of that substance. This method enables the comprehensive profiling and quantification of all metabolites, including M2, as a percentage of the total radioactive dose excreted in urine, feces, or bile. researchgate.net This technique was instrumental in identifying M2 as a prominent metabolite in the urine and feces of rats. researchgate.net
Future Directions and Emerging Research Opportunities in Muraglitazar Metabolite M2 Investigation
Elucidation of Additional Biotransformation Pathways
The primary biotransformation pathways leading to the formation of muraglitazar (B1676866) metabolite M2 have been identified as hydroxylation and O-demethylation. One study has tentatively assigned the structure of M2 as 8-hydroxy-O-demethyl muraglitazar, with mass spectrometry data supporting hydroxylation on the oxazole-ring side of the molecule. scispace.com The molecular ion [M+H]+ for M2 has been observed at m/z 519, consistent with both a hydroxylation and an O-demethylation event from the parent compound. scispace.com
However, a complete picture of M2's metabolic fate is yet to be established. Future research should aim to definitively confirm the precise location of the hydroxyl group. Furthermore, it is plausible that M2 undergoes further biotransformation. Investigations into potential secondary metabolic pathways, such as glucuronidation or sulfation of the newly introduced hydroxyl group, are warranted. These subsequent metabolic steps could play a significant role in the clearance and excretion of M2. In vitro studies utilizing human liver microsomes, hepatocytes, and a panel of recombinant UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes could elucidate these potential downstream pathways.
Exploration of Biological Roles Beyond Known PPAR Activities
It has been generally reported that the metabolites of muraglitazar exhibit greatly reduced activity as PPARα/γ activators relative to the parent compound. nih.gov However, the biological activity profile of individual metabolites, including M2, has not been extensively characterized. Future research should move beyond the singular focus on PPAR activation and explore other potential biological interactions.
It is conceivable that M2 could interact with other nuclear receptors, enzymes, or ion channels, potentially leading to off-target effects or novel therapeutic activities. A comprehensive screening of M2 against a broad panel of biological targets could uncover unforeseen pharmacological properties. Moreover, given the structural modifications from the parent muraglitazar, M2 may possess a different safety profile. Therefore, cytotoxicity assays in relevant cell lines, such as human hepatocytes, would be essential to assess its potential for adverse effects.
Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
The identification and characterization of muraglitazar metabolites, including M2, have been facilitated by standard analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. scispace.comnih.gov The use of microbial bioreactors has also been instrumental in producing larger quantities of metabolites for structural elucidation, overcoming the challenge of low in vivo concentrations. scispace.com
Future investigations would benefit from the application of more advanced and sensitive analytical methodologies for a more comprehensive metabolomic profiling. Techniques such as high-resolution mass spectrometry (HRMS) coupled with sophisticated data mining tools can enable the detection and identification of trace-level metabolites and provide greater confidence in structural assignments. Furthermore, the development of specific and sensitive quantitative assays for M2 is crucial for detailed pharmacokinetic studies. This would allow for a more accurate determination of its formation, distribution, and elimination kinetics in vivo. The use of stable isotope-labeled internal standards would be imperative for the development of robust and reliable quantitative methods.
Contributions to Mechanistic Understanding of Drug Metabolism and Disposition
A thorough investigation of muraglitazar metabolite M2 can contribute significantly to the broader understanding of drug metabolism and disposition. By identifying the specific cytochrome P450 (CYP) enzymes responsible for the hydroxylation and O-demethylation of muraglitazar to form M2, we can gain valuable insights into the drug's metabolic pathways and potential for drug-drug interactions.
Furthermore, studying the interspecies differences in the formation and subsequent metabolism of M2 can provide a better understanding of the utility and limitations of various animal models in predicting human metabolism. For instance, while the disposition and metabolic pathways of muraglitazar are qualitatively similar across rats, dogs, monkeys, and humans, quantitative differences may exist for specific metabolites like M2. nih.gov A detailed comparative analysis of M2 metabolism across species would be highly informative for preclinical drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
